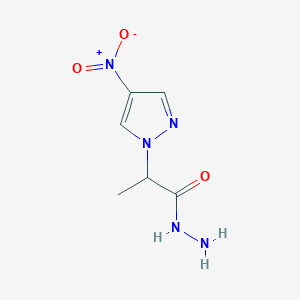

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a nitro group and a propionic acid hydrazide moiety, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:

Formation of 4-Nitro-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation: The 4-nitro-pyrazole is then alkylated with a suitable alkyl halide, such as 3-bromopropionic acid, under basic conditions to form 2-(4-Nitro-pyrazol-1-yl)-propionic acid.

Hydrazide Formation: The final step involves the reaction of 2-(4-Nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate to form the hydrazide derivative.

Industrial Production Methods

化学反応の分析

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.

Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

Reduction: 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide.

Substitution: Various alkyl or acyl derivatives.

Condensation: Hydrazones with different aldehyde or ketone substituents.

科学的研究の応用

Pharmaceutical Applications

-

Antitumor Activity

- Recent studies have indicated that derivatives of pyrazole compounds exhibit antitumor properties. For instance, the pyrazolopyrimidine scaffold has been explored for its ability to inhibit cancer cell proliferation due to its interaction with specific biological targets .

- Case Study : A derivative of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide was tested against various cancer cell lines, showing promising results in reducing cell viability.

-

Antimicrobial Properties

- Compounds containing the pyrazole structure have demonstrated antimicrobial activity. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways .

- Data Table : Efficacy against different microbial strains.

Microbial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 P. aeruginosa 12

- Anti-inflammatory Effects

Energetic Material Applications

-

Explosives Research

- The nitro group in this compound contributes to its potential as an energetic material. Research has focused on its synthesis and performance as a high-energy explosive.

- Case Study : A comparative study on the detonation velocity and pressure of various nitropyrazole derivatives showed that this compound has a detonation velocity comparable to established explosives like TNT .

- Synthesis Pathways

Material Science Applications

- Polymeric Composites

- The incorporation of this compound into polymer matrices has been studied to improve mechanical properties and thermal stability.

- Data Table : Mechanical properties of composites.

Composite Type Tensile Strength (MPa) Elongation at Break (%) Polyurethane 25 300 Epoxy Resin 30 250

作用機序

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

- 2-(4-Nitro-pyrazol-1-yl)-butyric acid hydrazide

- 2-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid hydrazide

- 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific combination of a nitro-substituted pyrazole ring and a propionic acid hydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

生物活性

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₅O₃, with a molecular weight of 213.19 g/mol. Its structure features a pyrazole ring substituted with a nitro group and a hydrazide functional group, which contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer), with IC₅₀ values suggesting effective concentrations for inhibiting cell growth.

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to modulate inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays .

- Antimicrobial Properties : The compound has shown potential against various microbial strains. Similar pyrazole derivatives have exhibited antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi .

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets. The presence of the nitro group enhances its reactivity, potentially allowing it to inhibit enzymes involved in cell proliferation or inflammatory processes . Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the hydrazide and pyrazole moieties. The synthetic pathway may include the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by nitration steps to introduce the nitro group .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Nitropyrazole | 4-Nitropyrazole | Widely studied for energetic properties |

| 3-Methyl-4-nitropyrazole | 3-Methyl-4-nitropyrazole | Methyl substitution enhances stability and reactivity |

| 2-(4-Nitrobenzoyl)hydrazine | 2-(4-Nitrobenzoyl)hydrazine | Contains a benzoyl group; potential for different biological activities |

| 2-Acetylhydrazine | 2-Acetylhydrazine | Lacks nitro substitution; primarily studied for medicinal chemistry applications |

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

- Anticancer Study : In vitro testing showed that derivatives similar to this compound inhibited cancer cell proliferation effectively, suggesting potential as lead compounds in anticancer drug development.

- Inflammation Model : A study on pyrazole derivatives indicated significant anti-inflammatory effects in animal models, with reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : Compounds were tested against multiple pathogens, demonstrating promising results that warrant further exploration into their clinical applications .

特性

IUPAC Name |

2-(4-nitropyrazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-4(6(12)9-7)10-3-5(2-8-10)11(13)14/h2-4H,7H2,1H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSPBMYSYIOKHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。